molecular formula C16H19N3O3S B7069707 N-[1-[2-(7-oxothieno[3,2-b]pyridin-4-yl)acetyl]piperidin-3-yl]acetamide

N-[1-[2-(7-oxothieno[3,2-b]pyridin-4-yl)acetyl]piperidin-3-yl]acetamide

Cat. No.: B7069707
M. Wt: 333.4 g/mol
InChI Key: LNPDNWYLIYVQCJ-UHFFFAOYSA-N
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Description

N-[1-[2-(7-oxothieno[3,2-b]pyridin-4-yl)acetyl]piperidin-3-yl]acetamide is a complex organic compound that features a thienopyridine core, a piperidine ring, and an acetamide group

Properties

IUPAC Name

N-[1-[2-(7-oxothieno[3,2-b]pyridin-4-yl)acetyl]piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-11(20)17-12-3-2-6-19(9-12)15(22)10-18-7-4-14(21)16-13(18)5-8-23-16/h4-5,7-8,12H,2-3,6,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPDNWYLIYVQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)C(=O)CN2C=CC(=O)C3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(7-oxothieno[3,2-b]pyridin-4-yl)acetyl]piperidin-3-yl]acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyridine ring.

    Acetylation: The thienopyridine core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Piperidine Ring Introduction: The acetylated thienopyridine is reacted with a piperidine derivative under conditions that facilitate nucleophilic substitution.

    Final Acetamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(7-oxothieno[3,2-b]pyridin-4-yl)acetyl]piperidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperidine ring or the thienopyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-[2-(7-oxothieno[3,2-b]pyridin-4-yl)acetyl]piperidin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, antiviral, and anticancer activities.

Mechanism of Action

The mechanism of action of N-[1-[2-(7-oxothieno[3,2-b]pyridin-4-yl)acetyl]piperidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds with similar thienopyridine cores.

    Piperidine Derivatives: Compounds featuring the piperidine ring.

    Acetamide Derivatives: Compounds with acetamide functional groups.

Uniqueness

N-[1-[2-(7-oxothieno[3,2-b]pyridin-4-yl)acetyl]piperidin-3-yl]acetamide is unique due to the combination of its structural features, which may confer specific biological activities and chemical reactivity not observed in other similar compounds.

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